4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is an organic compound classified as an isoxazole derivative, which features a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. Isoxazoles are notable for their diverse biological activities, including potential therapeutic applications in medicinal chemistry. This compound is particularly recognized for its role as an enzyme inhibitor, specifically targeting cyclooxygenase-2 (COX-2), and is being investigated for anti-inflammatory and analgesic properties .
The compound is synthesized through various chemical methods, primarily involving the reaction of 3-methyl-5-phenylisoxazole with benzenesulfonyl chloride in the presence of a base like triethylamine. This reaction typically occurs in organic solvents such as dichloromethane at room temperature. The compound's synthesis and properties have been documented in numerous scientific articles, highlighting its significance in both academic research and industrial applications.
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide falls under the broader category of sulfonamides and isoxazoles, which are known for their pharmacological activities. Its classification as a non-steroidal anti-inflammatory drug (NSAID) stems from its ability to inhibit COX-2, making it a candidate for treating inflammatory conditions .
The synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide can be achieved through several methods, with the most common involving:
The reaction generally proceeds at room temperature, allowing for a straightforward synthesis process. Industrially, continuous flow reactors may be employed to enhance yield and efficiency while purification techniques like recrystallization or chromatography are utilized to achieve high purity levels of the final product.
The molecular formula of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is CHNOS. The structure features:
The compound's molecular weight is approximately 286.35 g/mol. The specific arrangement of atoms can be elucidated through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry, which provide insights into its chemical environment .
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide can undergo various chemical transformations:
The mechanism of action for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide primarily involves its inhibition of COX-2 enzymes. By binding to the active site of COX-2, it reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects . This mechanism underlies its potential therapeutic applications in treating conditions characterized by inflammation and pain.
The compound exhibits typical characteristics associated with sulfonamides and isoxazoles, including:
Key chemical properties include:
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide has diverse applications across various fields:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential impact on therapeutic development and industrial applications.
The synthesis of 4-(3-methyl-5-phenylisoxazol-4-yl)benzenesulfonamide relies heavily on advanced heterocyclic ring formation strategies to construct its central isoxazole scaffold. The Larock electrophilic cyclization method stands as a particularly efficient approach, utilizing ICl-mediated cyclization of O-methyl oximes derived from alkynones. This method proceeds through a stereoselective 5-endo-dig cyclization mechanism, yielding 4-iodoisoxazole intermediates with exceptional regiocontrol (typically >95%). These intermediates serve as pivotal precursors for subsequent Suzuki-Miyaura cross-coupling with 4-sulfonamidophenylboronic acid, completing the core structure of the target compound. Reaction yields for the cyclization step consistently exceed 85%, largely unaffected by the electronic nature (electron-donating or electron-withdrawing) of substituents on the alkyne moiety [5].
Alternative synthetic routes include the classical 1,3-dipolar cycloaddition between nitrile oxides and alkynes. While this method provides direct access to the 3,4-disubstituted isoxazole ring, it often suffers from regioselectivity challenges, particularly with unsymmetrical alkynes, leading to mixtures of regioisomers that complicate purification and reduce overall yield. A more regiocontrolled strategy involves the Suzuki cross-coupling of pre-formed 4-bromo-3-phenyl-5-methylisoxazole with arylboronic acids bearing the sulfonamide group. Although this method offers good selectivity, the preparation of the 4-bromoisoxazole precursor requires harsh bromination conditions (e.g., Br₂ in CCl₄) and can result in lower overall yields compared to the electrophilic cyclization route, especially when arylboronic acids contain bidentate coordinating groups like vicinal nitro and sulfonamide substituents that interfere with the palladium catalyst [5] [7].
Table 1: Comparative Analysis of Synthetic Methods for Isoxazole Core Construction
Method | Key Intermediate | Reaction Conditions | Yield Range | Regioselectivity | Key Advantage |
---|---|---|---|---|---|
Larock Cyclization | 2-Alkyn-1-one O-Me Oxime | ICl, CH₂Cl₂, rt | 85-95% | >95% | High regiocontrol, broad substituent tolerance |
Suzuki Coupling | 4-Bromoisoxazole | Pd(PPh₃)₂Cl₂, Na₂CO₃, toluene/EtOH | 50-80% | >99% | Utilizes stable halide precursors |
1,3-Dipolar Cycloaddition | Nitrile Oxide/Alkyne | Heat, solvent | 40-75% | Variable (50-85%) | Direct isoxazole formation, no metal catalyst |
Crystalline form control of 4-(3-methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is critical for ensuring batch-to-batch reproducibility and optimal solid-state properties. Patent research reveals that solvent selection directly dictates the resulting polymorphic form, with Form I (the thermodynamically stable polymorph) consistently obtained through antisolvent crystallization techniques. Optimal crystallization employs methanol:water (4:1 v/v) or ethanol:water (3:1 v/v) mixtures, where the compound is dissolved in the alcohol at elevated temperatures (60-65°C) followed by controlled addition of water. This process yields highly crystalline, non-solvated needles with a characteristic melting point of 157-159°C. The crystalline structure is confirmed by a distinctive powder X-ray diffraction (PXRD) pattern featuring primary peaks at 2θ = 8.9°, 12.3°, 17.8°, and 26.4° [4] [7].
Isopropanol (IPA) solutions yield a different crystalline morphology, typically plates or prisms, but often incorporate solvent molecules if cooling rates exceed 0.5°C/min, leading to isostructural solvates. These solvates are metastable and desolvate upon mild heating (40-50°C) or under vacuum, frequently converting to Form I but occasionally generating amorphous material if desolvation occurs too rapidly. Infrared spectral analysis confirms polymorph identity through characteristic sulfonamide N-H stretches at 3360 cm⁻¹ and 3240 cm⁻¹ (symmetric and asymmetric) and S=O vibrations at 1345 cm⁻¹ and 1157 cm⁻¹, which show subtle but reproducible shifts between polymorphs due to differences in hydrogen bonding networks. Strict control over cooling rate (<0.3°C/min) and water content (<5% v/v in alcoholic solvents) is essential to prevent solvent inclusion or amorphous phase formation during scale-up [6] [7].
Table 2: Solvent Systems and Resulting Polymorphs of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
Solvent System | Ratio (v/v) | Cooling Rate | Crystal Habit | Polymorph | Melting Point (°C) | Key PXRD Peaks (2θ) |
---|---|---|---|---|---|---|
Methanol:Water | 4:1 | 0.2°C/min | Needles | Form I | 157-159 | 8.9°, 12.3°, 17.8°, 26.4° |
Ethanol:Water | 3:1 | 0.5°C/min | Needles/Prisms | Form I | 157-159 | 8.9°, 12.3°, 17.8°, 26.4° |
Isopropanol | Neat | 1.0°C/min | Plates | IPA Solvate | 142-145 (decomp.) | 7.8°, 10.2°, 19.1°, 24.7° |
Acetone:Heptane | 1:3 | 0.3°C/min | Prisms | Form I | 157-159 | 8.9°, 12.3°, 17.8°, 26.4° |
Solvate formation, particularly hydrates and ethanol solvates, significantly enhances the aqueous solubility and dissolution kinetics of 4-(3-methyl-5-phenylisoxazol-4-yl)benzenesulfonamide. The monohydrate form is generated through exposure of Form I crystals to 75-85% relative humidity (RH) at 25°C for 48 hours, leading to a 1.8-fold increase in intrinsic dissolution rate compared to the anhydrous polymorph. This enhancement is attributed to the disruption of the crystal lattice by water molecules, reducing the activation energy required for solvation. The hydrate exhibits remarkable stability below 60% RH, as confirmed by dynamic vapor sorption (DVS) studies showing negligible mass change (<0.5%) over 30 adsorption-desorption cycles. However, accelerated stability testing (40°C/75% RH) indicates partial dehydration (3-5% mass loss) after 4 weeks, necessitating moisture-protective packaging for long-term storage [2] [5].
Ethanol solvates (containing 0.5-1.0 mol equivalent of ethanol) offer an alternative stabilization pathway, particularly useful for parenteral formulations. These are prepared by crystallization from anhydrous ethanol followed by rapid filtration and drying under nitrogen flow. The ethanol solvate demonstrates a 2.2-fold solubility advantage in simulated intestinal fluid (pH 6.8) compared to Form I, attributed to lattice energy reduction and improved wetting characteristics. Co-solvent systems utilizing polyethylene glycol 400 (PEG 400) have been explored to kinetically trap the solvated state in solution, resulting in supersaturated solutions that maintain enhanced concentration (>90% of initial) for over 6 hours. This stabilization is critical for improving oral bioavailability, as confirmed by in vitro permeability assays showing a 40% increase in Caco-2 cell monolayer transport for the solvate compared to the free crystalline form [5] [7].
Table 3: Properties and Stability of Key Solvates
Solvate Type | Solvent Content | Dissolution Rate (mg/cm²/min) | RH Stability Range | Accelerated Stability (40°C/75% RH) | Solubility in SIF (µg/mL) |
---|---|---|---|---|---|
Monohydrate | 1.0 mol H₂O | 0.42 ± 0.03 | <60% RH | Partial dehydration (3-5% loss in 4 wks) | 28.7 ± 1.5 |
Ethanol Solvate | 0.8 mol EtOH | 0.51 ± 0.05 | <40% RH | Solvent loss (8-10% in 4 wks) | 35.2 ± 2.1 |
Anhydrous Form I | None | 0.23 ± 0.02 | N/A | Stable (>24 months) | 15.9 ± 1.1 |
The development of fluorinated analogs enables the application of 4-(3-methyl-5-phenylisoxazol-4-yl)benzenesulfonamide derivatives as positron emission tomography (PET) tracers for non-invasive imaging of cyclooxygenase-2 (COX-2) expression. The most successful strategy involves nucleophilic displacement of a tosylate precursor with [¹⁸F]fluoride to produce 4-(5-([¹⁸F]fluoromethyl)-3-phenylisoxazol-4-yl)benzenesulfonamide. The radiosynthesis begins with the preparation of the tosylate precursor via reaction of 4-(5-hydroxymethyl-3-phenylisoxazol-4-yl)benzenesulfonamide with tosyl chloride in dichloromethane using triethylamine as base. Subsequent [¹⁸F]fluorination employs K[¹⁸F]F-K₂.2.2. complex in acetonitrile at 85°C for 15 minutes, achieving decay-corrected radiochemical yields of 40 ± 5% and molar activities exceeding 2000 Ci/mmol at end-of-synthesis (EOS). The total synthesis time from end-of-bombardment (EOB) is approximately 120 minutes, including semi-preparative HPLC purification (C18 column, 40% acetonitrile/0.1 M ammonium formate) [2] [8].
This radiotracer demonstrates specific binding to COX-2 in inflamed rat paw models, with a 4.3-fold higher uptake in inflamed tissue versus contralateral control, as quantified by ex vivo biodistribution studies. Competitive blocking studies using cold valdecoxib (1 mg/kg IV) reduced tracer uptake by 82%, confirming target engagement specificity. While the tracer shows excellent in vitro stability in saline and rat plasma over 90 minutes, in vivo studies in mice revealed gradual defluorination evidenced by bone uptake (12% ID/g at 60 min post-injection). Despite this limitation, microPET imaging successfully visualized COX-2 overexpression in a lipopolysaccharide (LPS)-induced inflammation model, with a target-to-background ratio of 3.8 at 45 minutes post-injection. Alternative radiofluorination sites, including direct ¹⁸F-aryl fluorination on the phenyl ring, have been explored but suffer from lower radiochemical yields (<15%) and reduced binding affinity due to steric interference with the COX-2 catalytic pocket [4] [8].
Table 4: Radiolabeled Analogs for COX-2 Imaging
Radiotracer | Radiolabeling Position | RCY (Decay-Corr.) | Molar Activity (Ci/mmol, EOS) | In Vitro COX-2 IC₅₀ (nM) | Key Application |
---|---|---|---|---|---|
4-(5-([¹⁸F]fluoromethyl)-3-phenylisoxazol-4-yl)benzenesulfonamide | 5-(fluoromethyl) | 40 ± 5% | >2000 | 8.2 (vs. 6.5 for parent) | Inflammation imaging (rat paw) |
4-(5-[¹¹C]methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 5-methyl | 25-30% | 1500-1800 | 6.5 | Biodistribution studies |
4-(3-(4-[¹⁸F]fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide | 4'-fluoroaryl | 12-15% | 800-1100 | 42.7 | Not suitable (low affinity) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1